H-DL-Ala-OEt.HCl

Catalog No.
S1482537
CAS No.
617-27-6
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Ala-OEt.HCl

CAS Number

617-27-6

Product Name

H-DL-Ala-OEt.HCl

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 46032

Canonical SMILES

CCOC(=O)C(C)[NH3+].[Cl-]

The exact mass of the compound Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-DL-Ala-OEt.HCl, or DL-Alanine ethyl ester hydrochloride, is the racemic hydrochloride salt of the ethyl ester of alanine. It functions as a versatile and economical building block in organic and medicinal chemistry. This compound provides a stable, crystalline solid format where the carboxylic acid group is protected as an ethyl ester, and the amine is available for reaction after neutralization of the hydrochloride salt. Its primary procurement value lies in applications where stereochemistry is not a critical factor, offering a cost-effective alternative to its enantiomerically pure counterparts for the synthesis of peptides, pharmaceutical intermediates, and other complex organic molecules.

Selecting an alternative to H-DL-Ala-OEt.HCl without careful consideration can lead to process failures and increased costs. Substituting with the free base form, DL-Alanine ethyl ester, sacrifices the stability, shelf-life, and handling benefits afforded by the crystalline hydrochloride salt. Opting for enantiopure versions (L- or D-alanine ethyl ester HCl) introduces unnecessary expense in applications where stereospecificity is not required, such as in the synthesis of certain polymers or racemic drug scaffolds. Furthermore, switching to a different ester, like the methyl ester (H-DL-Ala-OMe.HCl), can alter solubility profiles and reaction kinetics, requiring process re-optimization to achieve consistent results. These differences make H-DL-Ala-OEt.HCl a distinct procurement choice for specific, non-chiral synthetic pathways.

Process Advantage: Superior Handling and Stability as a Crystalline Hydrochloride Salt

Amino acid ester hydrochloride salts are specifically chosen to enhance compound stability, shelf-life, and handling characteristics compared to their free base forms, which are often oils or less stable solids. H-DL-Ala-OEt.HCl is supplied as a white crystalline solid with a defined melting point of 87-88°C, facilitating easier weighing, storage, and dissolution in process workflows. This contrasts with the free base, which may require more stringent handling and storage conditions to prevent degradation, making the hydrochloride salt a more reliable choice for reproducible, large-scale synthesis.

Evidence DimensionPhysical Form & Stability
Target Compound DataCrystalline solid, melting point 87-88°C.
Comparator Or BaselineFree base forms of amino acid esters are often less stable oils.
Quantified DifferenceNot applicable (Qualitative but critical process difference)
ConditionsStandard laboratory and manufacturing storage and handling.

The solid, stable salt form simplifies material handling, improves process reproducibility, and extends shelf-life, reducing procurement risk and operational complexity.

Precursor Suitability: Cost-Effective Building Block for Non-Stereospecific Applications

The synthesis of racemic compounds is often more direct and economical than enantioselective synthesis. H-DL-Ala-OEt.HCl serves as a key precursor for creating N-acyl-DL-alanine ethyl esters and other derivatives where a racemic final product is desired or acceptable. For example, in the synthesis of N-Chloroacetyl-DL-alanine ethyl ester, a 1:1 molar ratio of H-DL-Ala-OEt.HCl to chloroacetyl chloride yields the target racemic product efficiently. Procuring the DL-form avoids the higher costs associated with enantiopure starting materials (e.g., H-L-Ala-OEt.HCl or H-D-Ala-OEt.HCl) when the biological or material properties of the final product do not depend on a specific stereoisomer.

Evidence DimensionStereochemical Purity Requirement
Target Compound DataRacemic (DL) form, suitable for non-stereospecific synthesis.
Comparator Or BaselineEnantiopure (L- or D-) forms, required for stereospecific synthesis.
Quantified DifferenceQualitative difference in application scope; significant cost difference in procurement.
ConditionsSynthesis of racemic pharmaceuticals, agrochemicals, or atactic polymers.

Choosing the racemic compound for a non-stereospecific synthesis pathway directly reduces raw material costs compared to purchasing a more expensive enantiopure analog.

Synthesis Compatibility: Demonstrated Utility in Aqueous Biphasic Reactions

The hydrochloride salt form demonstrates compatibility with specific reaction conditions, such as aqueous biphasic systems. In a documented synthesis of N-Chloroacetyl-DL-alanine ethyl ester, H-DL-Ala-OEt.HCl was reacted with chloroacetyl chloride in a dichloroethane/50% aqueous NaOH mixture. The use of the hydrochloride salt is integral to this Schotten-Baumann-type reaction, allowing for in-situ neutralization to the free amine in the presence of the acylating agent. This procedure yielded the final product after a simple wash with a saturated salt solution and solvent evaporation, demonstrating a straightforward and effective synthesis route. This contrasts with using the free ester, which might require anhydrous conditions and a different base, potentially complicating the process.

Evidence DimensionReaction Condition Compatibility
Target Compound DataEffectively used in an aqueous/organic biphasic system for N-acylation.
Comparator Or BaselineDL-Alanine ethyl ester (free base), which would typically require anhydrous conditions and an organic base for similar reactions.
Quantified DifferenceEnables a simplified, one-pot aqueous biphasic reaction protocol.
ConditionsN-acylation with chloroacetyl chloride in dichloroethane and 50% aqueous NaOH.

This compound's suitability for robust, aqueous-based reaction protocols can simplify process scale-up and workup procedures, offering a practical advantage over alternatives requiring stricter anhydrous conditions.

Precursor for Racemic Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses targeting racemic active pharmaceutical ingredients (APIs) or key intermediates. Its stability and handling properties make it suitable for process chemistry, and its racemic nature ensures cost-effectiveness when the final product's therapeutic activity is not dependent on a single enantiomer.

Monomer for Synthesis of Atactic Polypeptoids and Polyesters

When the goal is to produce amorphous or atactic (non-stereoregular) polymers, H-DL-Ala-OEt.HCl is a suitable monomer. The use of a racemic building block disrupts chain packing and crystallinity, which can be desirable for tuning the physical properties of the resulting material, a feature not achievable with enantiopure L- or D- analogs.

Scaffold for Agrochemical and Fine Chemical Synthesis

In the development of novel herbicides, pesticides, or other fine chemicals, H-DL-Ala-OEt.HCl serves as a versatile and economical starting material. Its demonstrated utility in robust N-acylation reactions allows for the straightforward synthesis of diverse libraries of alanine derivatives for screening and lead optimization.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

153.0556563 Da

Monoisotopic Mass

153.0556563 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-27-6
6331-09-5
1115-59-9

General Manufacturing Information

Alanine, ethyl ester, hydrochloride (1:1): INACTIVE

Dates

Last modified: 09-19-2023

Explore Compound Types